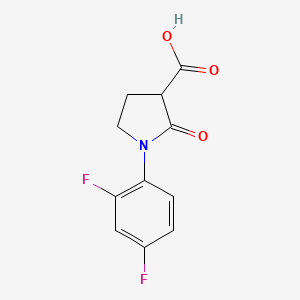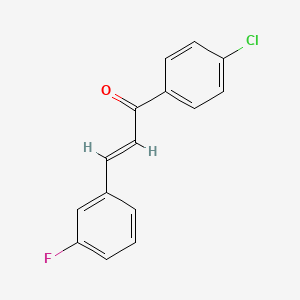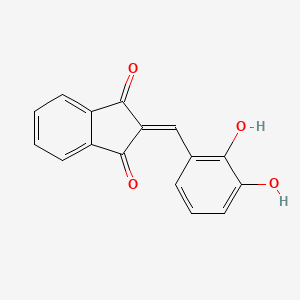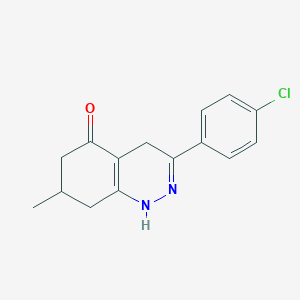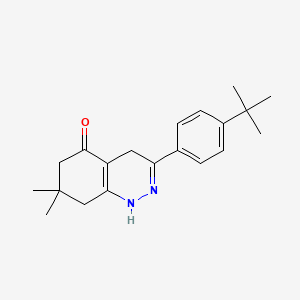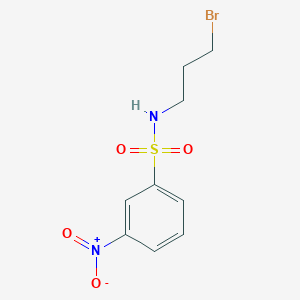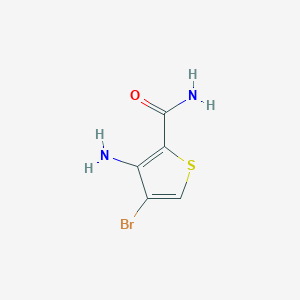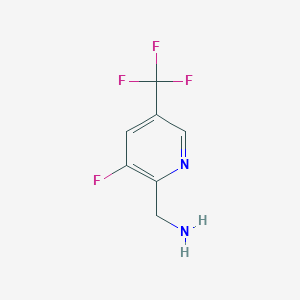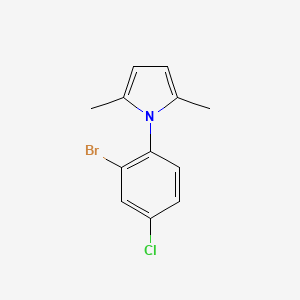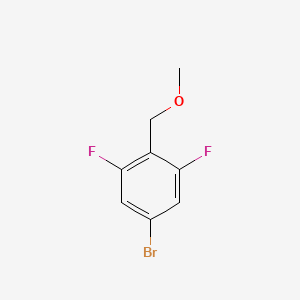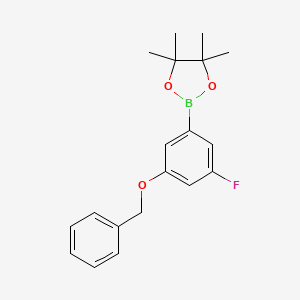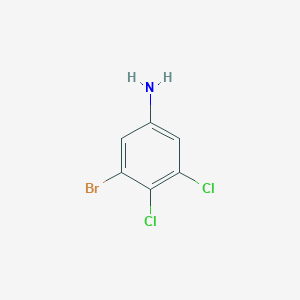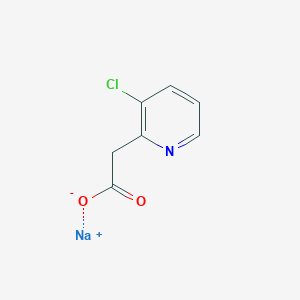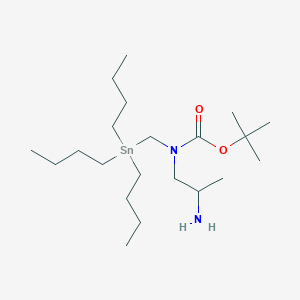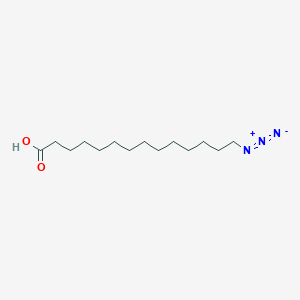
14-Azido-tetradecanoic acid
描述
14-Azido-tetradecanoic acid is a synthetic organic compound with the molecular formula C14H27N3O2 It is a derivative of myristic acid, where an azido group (-N3) is attached to the 14th carbon of the tetradecanoic acid chain
作用机制
Target of Action
14-Azido-tetradecanoic acid, also known as 14-Azido-myristic acid, is a derivative of myristic acid, a common saturated fatty acid It’s known that myristic acid and its derivatives can interact with various proteins and enzymes, influencing their function and activity .
Mode of Action
It’s known that fatty acids like myristic acid can influence cell signaling, membrane fluidity, and enzyme function . As an azide derivative, this compound might also participate in click chemistry reactions, a powerful tool for bioconjugation, and the study of biological systems .
Biochemical Pathways
Myristic acid, the parent compound, is involved in fatty acid biosynthesis and metabolic pathways
Pharmacokinetics
Fatty acids like myristic acid are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys . The azide group in this compound could potentially influence these properties, but more research is needed to determine the exact pharmacokinetic profile of this compound.
Result of Action
Studies have shown that tetradecanoic acids can influence the virulence of certain bacteria, such as pseudomonas aeruginosa, by affecting the production of virulence factors and the secretion of certain enzymes . It’s possible that this compound might have similar effects, but more research is needed to confirm this.
生化分析
Biochemical Properties
In biochemical reactions, 14-Azido-tetradecanoic acid interacts with enzymes such as N-Myristoyltransferase, which facilitates the attachment of myristic acid to proteins. This interaction is crucial for the post-translational modification of proteins, affecting their localization and function within the cell .
Cellular Effects
This compound influences various cellular processes. It can be incorporated into cellular membranes, affecting membrane fluidity and function. Additionally, it has been shown to impact cell signaling pathways by modifying proteins involved in these pathways. For example, the incorporation of this compound into signaling proteins can alter their activity and interactions with other cellular components .
Furthermore, this compound can affect gene expression by modifying transcription factors and other regulatory proteins. This modification can lead to changes in the expression levels of specific genes, influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into proteins and cellular membranes. The azido group allows it to form covalent bonds with other molecules through click chemistry reactions. This property is utilized in the labeling and tracking of proteins, enabling researchers to study protein localization and interactions within the cell .
Additionally, this compound can inhibit or activate enzymes by modifying their structure and function. For example, its interaction with N-Myristoyltransferase can affect the enzyme’s activity, leading to changes in protein myristoylation and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to a decrease in its effectiveness in biochemical reactions .
Long-term studies have shown that this compound can have lasting effects on cellular function. For example, prolonged exposure to the compound can lead to changes in cell signaling pathways and gene expression, affecting cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used to label and track proteins without causing significant toxicity. At higher doses, this compound can have toxic effects, including disruption of cellular membranes and inhibition of essential enzymes .
Studies in animal models have shown that the compound can affect various physiological processes, including metabolism and immune function. For example, high doses of this compound can lead to changes in lipid metabolism and immune cell function, resulting in adverse effects on overall health .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be incorporated into fatty acid biosynthesis and degradation pathways, affecting the levels of various metabolites. The compound interacts with enzymes such as fatty acid synthase and acyl-CoA synthetase, influencing the synthesis and breakdown of fatty acids .
Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways. This can lead to changes in the levels of metabolites such as acetyl-CoA and malonyl-CoA, impacting cellular energy production and storage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be incorporated into cellular membranes, affecting its localization and accumulation within specific cellular compartments .
Transporters such as fatty acid-binding proteins facilitate the movement of this compound within cells, ensuring its proper distribution and function. Additionally, the compound can interact with membrane proteins, influencing its localization and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the plasma membrane, endoplasmic reticulum, and mitochondria, through interactions with targeting signals on proteins .
Post-translational modifications, such as myristoylation, can also affect the localization and function of this compound. These modifications can direct the compound to specific organelles, influencing its activity and interactions with other biomolecules within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 14-azido-tetradecanoic acid typically involves the azidation of tetradecanoic acid derivatives. One common method is the conversion of tetradecanoic acid to its corresponding bromide, followed by nucleophilic substitution with sodium azide (NaN3) to introduce the azido group. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to moderate heating (25-60°C)
Reagents: Sodium azide, tetradecanoic acid bromide
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions: 14-Azido-tetradecanoic acid undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C)
Cycloaddition reagents: Alkynes, copper(I) catalysts
Substitution reagents: Various nucleophiles such as amines or thiols
Major Products:
Reduction: 14-Amino-tetradecanoic acid
Cycloaddition: Triazole derivatives
Substitution: Various substituted tetradecanoic acid derivatives
科学研究应用
14-Azido-tetradecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of triazole-containing compounds through click chemistry.
Biology: Utilized in bioorthogonal labeling techniques to study biomolecules in living systems.
Medicine: Investigated for its potential in drug delivery systems and as a building block for bioactive molecules.
Industry: Employed in the synthesis of specialty chemicals and materials with unique properties.
相似化合物的比较
Myristic acid: The parent compound of 14-azido-tetradecanoic acid, a saturated fatty acid with the molecular formula C14H28O2.
14-Amino-tetradecanoic acid: A reduction product of this compound, with an amine group instead of an azido group.
12-Methyl-tetradecanoic acid: A branched-chain fatty acid with similar chain length but different functional groups.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations not possible with its analogs. This makes it particularly valuable in applications requiring selective labeling and modification of biomolecules.
属性
IUPAC Name |
14-azidotetradecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c15-17-16-13-11-9-7-5-3-1-2-4-6-8-10-12-14(18)19/h1-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKKINJEPJYWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176108-61-5 | |
| Record name | 14-azido-tetradecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


